N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzimidazole core fused with a [1,2,4]triazole ring. The structure includes a 3,4-dimethoxyphenyl substituent linked via a thioacetamide bridge, which is critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C18H17N5O3S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-25-14-8-7-11(9-15(14)26-2)19-16(24)10-27-18-22-21-17-20-12-5-3-4-6-13(12)23(17)18/h3-9H,10H2,1-2H3,(H,19,24)(H,20,21) |
InChI Key |
QPVFONBPNXXKKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NNC3=NC4=CC=CC=C4N32)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolobenzimidazole core, followed by the introduction of the dimethoxyphenyl group and the acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Triazolobenzothiazole vs. Triazolobenzimidazole
- N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide (RN 314260-54-3): Core Structure: Benzothiazole fused with triazole (vs. benzimidazole in the target compound). Impact: The benzothiazole system introduces a sulfur atom in the six-membered ring, reducing electron density compared to benzimidazole. This may lower binding affinity to targets requiring π-π stacking (e.g., ATP-binding pockets) .
Thiadiazolo-Triazinone vs. Triazolobenzimidazole
- N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide (CAS 869073-93-8): Core Structure: Thiadiazolo-triazinone (vs. triazolobenzimidazole). Impact: The thiadiazole-triazinone fusion introduces a polarizable sulfur and oxygen, enhancing hydrogen-bonding capacity but possibly reducing metabolic stability due to oxidative susceptibility . Substituent: 3-Methoxyphenyl (mono-substituted vs. di-substituted in the target compound), which may decrease steric bulk but limit hydrophobic interactions.
Substituent Effects
Dimethoxy vs. Methyl/Methoxy Groups
- N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS 477318-80-2): Substituents: 3,5-Dimethylphenyl and 4-ethoxyphenyl. Impact: The methyl groups increase hydrophobicity (logP ~3.2 vs. ~2.8 for the target compound), while the ethoxy group offers moderate polarity. The quinazolinone core lacks the triazole’s aromaticity, reducing π-interactions .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a complex organic compound that exhibits significant biological activity. The compound features a benzimidazole core fused with a triazole ring and is substituted with a dimethoxyphenyl group and a sulfanyl acetamide moiety. This structural complexity contributes to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.
Structural Characteristics
The compound's structure includes several key functional groups:
- Benzimidazole Core : Known for its role in various therapeutic agents.
- Triazole Ring : Often associated with pharmacological activities.
- Dimethoxyphenyl Group : Enhances lipophilicity and potential bioactivity.
- Sulfanyl Acetamide Moiety : May play a critical role in interactions with biological targets.
Preliminary studies suggest that this compound interacts with specific molecular targets such as kinases or receptors involved in cellular signaling pathways. This interaction may lead to its observed anti-inflammatory and anticancer properties. The compound's binding affinity to various biological targets is assessed through in vitro assays, which are crucial for understanding its mechanism of action.
Anticancer Activity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The following table summarizes the IC50 values from recent studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 10.0 | |
| SW-480 (Colorectal Cancer) | 8.0 | |
| Hek-293 (Normal) | >50 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been suggested through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specific assays have demonstrated significant reductions in markers such as TNF-alpha and IL-6 in treated cell cultures.
Case Studies
- In Vitro Studies : A study conducted on the compound's effect on human cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities between the compound and key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This suggests that the compound may serve as a lead for further drug development targeting these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
